4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid
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Overview
Description
4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as chlorophenoxyacetic acids, are known to act as plant growth regulators . They are often used as herbicides and are known to affect plant growth by mimicking the action of the plant hormone auxin .
Mode of Action
They mimic the action of auxin, a plant hormone, leading to uncontrolled and disorganized growth, which eventually kills the plant .
Biochemical Pathways
Auxin-like compounds typically affect cell division, cell elongation, differentiation, and other processes related to plant growth .
Pharmacokinetics
Similar compounds like chlorophenoxyacetic acids are known to be highly soluble in water and quite volatile .
Result of Action
Auxin-like compounds generally lead to uncontrolled and disorganized growth in plants, which can eventually cause the plant to die .
Action Environment
The action of “4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid” may be influenced by various environmental factors. For example, the effectiveness of similar compounds can be affected by factors such as temperature, humidity, and light conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 2-phenyl-5-pyrimidinecarboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as methylene dichloride, and a catalyst, such as aluminum chloride, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques like IR, NMR, and MS to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid include other pyrimidine derivatives with chlorophenoxy and phenyl groups, such as:
- 4-Chlorophenoxyacetic acid
- 2-Phenyl-4-chloropyrimidine
- 5-Phenyl-2-chloropyrimidine
Uniqueness
The presence of both chlorophenoxy and phenyl groups on the pyrimidine ring allows for versatile chemical reactivity and the possibility of forming a wide range of derivatives .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-phenylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBODBGNVTZRUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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